Conformational Restraint of the Triarylethylene Pharmacophore: Benzothiepine vs. Acyclic Tamoxifen Analogs
Benzothiepin-derived SERMs incorporating the 4-phenyl-1-benzothiepin-5(2H)-one scaffold conformationally restrain the triarylethylene pharmacophore, a structural feature absent in acyclic analogs like tamoxifen [1]. This restraint results in antiproliferative potency at nanomolar concentrations against MCF-7 human breast cancer cells, with low nanomolar binding affinity for the estrogen receptor (ER) and some specificity for ERβ [1]. In contrast, tamoxifen, while clinically effective, exhibits mixed agonist/antagonist profiles due to its flexible triarylethylene structure, leading to endometrial stimulation and tumor growth in resistant patients [1].
| Evidence Dimension | Antiproliferative potency against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Nanomolar IC50 for benzothiepin-derived SERMs incorporating the 4-phenyl-benzothiepin scaffold [1] |
| Comparator Or Baseline | Tamoxifen: mixed agonist/antagonist; benzoxepin analogs: reduced ER binding affinity due to altered heteroatom geometry [1] |
| Quantified Difference | Benzothiepin scaffold provides conformational restraint absent in acyclic tamoxifen; quantitative difference in ERβ selectivity not directly measured for the exact compound 58665-27-3 but inferred from class-level SAR. |
| Conditions | MCF-7 human breast cancer cell line; ER binding assays; Ishikawa human uterine cell line for antiestrogenic activity [1] |
Why This Matters
Procurement of the benzothiepin scaffold enables the rational design of SERMs with reduced agonist activity in endometrial tissue, a key differentiator from tamoxifen.
- [1] Meegan, M. J., et al. (2007) Benzothiepin-derived molecular scaffolds for estrogen receptor modulators: synthesis and antagonistic effects in breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 655-666. View Source
